molecular formula C8H12N2 B1320105 1-(Pyridin-4-yl)propan-1-amine CAS No. 60289-68-1

1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105
CAS No.: 60289-68-1
M. Wt: 136.19 g/mol
InChI Key: VGFZORUFTNLGLI-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated or acylated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)propan-1-amine
  • 1-(Pyridin-3-yl)propan-1-amine
  • 1-(Pyridin-4-yl)butan-1-amine

Uniqueness

1-(Pyridin-4-yl)propan-1-amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(Pyridin-2-yl)propan-1-amine and 1-(Pyridin-3-yl)propan-1-amine, the 4-position substitution on the pyridine ring provides distinct electronic and steric effects that can enhance its binding affinity to certain molecular targets .

Biological Activity

1-(Pyridin-4-yl)propan-1-amine is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a propan-1-amine backbone with a pyridine ring at the fourth position. Its molecular formula is C10_{10}H12_{12}N\ and it exhibits significant reactivity due to the presence of the amine functional group, which plays a crucial role in its biological interactions.

Enzyme Interaction and Signaling Pathways

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to modulate enzyme activity suggests potential applications in pharmacology and biochemistry.

Mechanism of Action:
The compound's mechanism involves:

  • Inhibition of Protein Kinases: It has been shown to interact with key kinases involved in cancer progression, such as PI3K and CDK4, which are critical for cell cycle regulation and survival in cancer cells .
  • Cytotoxic Effects: In vitro studies have demonstrated that certain derivatives of pyridine compounds can decrease cell viability in breast cancer cell lines at low concentrations, indicating potential anticancer properties .

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions: This method allows for the introduction of the pyridine ring onto the propan-1-amine backbone.

Case Studies on Biological Activity

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyCell LineConcentration (μM)Observed Effect
MDA-MB-231 (triple-negative breast cancer)6.25Significant decrease in cell viability
MCF-7 (HER2-positive breast cancer)25Moderate cytotoxicity observed
Various cancer cell lines100 - 200Varied effects based on structure

These studies highlight the compound's potential as a lead in anticancer drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarityUnique Features
1-(Pyridin-3-yl)propan-1-amine60289-67-00.95Different substitution pattern on the pyridine ring
(R)-1-(Pyridin-4-yl)ethanamine40154-75-40.95Shorter carbon chain; potential for different activity
(S)-1-(Pyridin-4-yl)ethanamine dihydrochloride40154-84-50.93Dihydrochloride salt form; enhanced solubility
3-(Pyridin-4-yl)propan-1-amines30532–36–60.87Different positional isomer; varied reactivity

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Properties

IUPAC Name

1-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFZORUFTNLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597731
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60289-68-1
Record name 1-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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